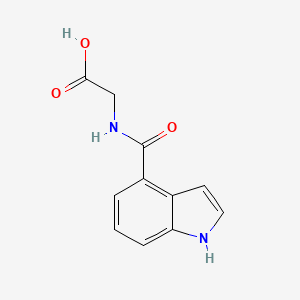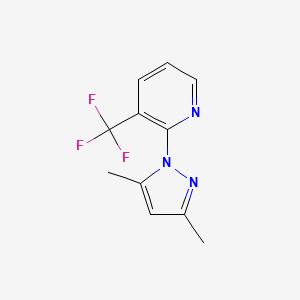
4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 2-chloro-4-fluorophenyl group and an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the connectivity of the atoms. It would have a pyrazole ring at the center, with the 2-chloro-4-fluorophenyl group and the amine group attached to it .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. The amine group could participate in reactions such as acid-base reactions, while the chloro and fluoro groups on the phenyl ring could be involved in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the halogen atoms could affect its solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research has shown efforts towards the synthesis and structural characterization of compounds with closely related chemical structures, indicating the importance of understanding their molecular frameworks for potential applications in material science and medicinal chemistry. For instance, the synthesis of isostructural compounds with detailed single-crystal diffraction analysis provides insights into their molecular conformation and planarity, which are crucial for their applications in designing more effective drugs and materials with specific properties (Kariuki, Abdel-Wahab, El‐Hiti, 2021).
Chemical Reactivity and Ligand Potential
Further research into the chemistry of diazaphospholephosphines, including the preparation of substituted compounds and their coordination studies, highlights the potential of using similar pyrazole derivatives as bifunctional phosphorus(III) ligands. This reactivity and ligand potential could be extrapolated to the subject compound, suggesting its utility in creating complex metallo-organic frameworks or as a component in catalytic systems (Mikoluk, Cavell, 1999).
Biological Activity
The synthesis of amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines and their identification as CGRP receptor antagonists hint at the biological activity and therapeutic potential of pyrazole derivatives. Although not directly related, it suggests that derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine could be explored for similar biological effects, possibly in the development of new pharmaceuticals (Lim, Dolzhenko, Dolzhenko, 2014).
Application in Material Science
Research on the functional modification of hydrogels through condensation reaction with amine compounds demonstrates the utility of pyrazole derivatives in material science. These modifications can impart specific properties to polymers, such as increased thermal stability and enhanced biological activity, suggesting a wide range of applications from medical devices to sustainable materials (Aly, Aly, El-Mohdy, 2015).
Advanced Materials and Security Applications
The study of multi-stimuli responsive materials, including novel V-shaped molecules, demonstrates the potential of pyrazole derivatives in the development of advanced materials with unique properties such as morphology-dependent fluorochromism. Such materials have applications in security inks and sensors, highlighting the versatile utility of pyrazole derivatives in high-tech applications (Lu, Xia, 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-chloro-4-fluorophenyl)-2,5-dimethylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3/c1-6-10(11(14)16(2)15-6)8-4-3-7(13)5-9(8)12/h3-5H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSPGJBDGVYELW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=C(C=C(C=C2)F)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2996866.png)
![tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate](/img/structure/B2996867.png)
![N-[(4-Chlorophenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide](/img/structure/B2996868.png)

![N-(2-methylbut-3-yn-2-yl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide](/img/structure/B2996872.png)
![(E)-4-(Dimethylamino)-N-[[2-[(dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]but-2-enamide](/img/structure/B2996875.png)
![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2996877.png)
![5-methyl-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2996878.png)

![1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2996883.png)
![N-(2-fluorophenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2996884.png)
![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-4-methoxybenzamide](/img/structure/B2996885.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2996887.png)
